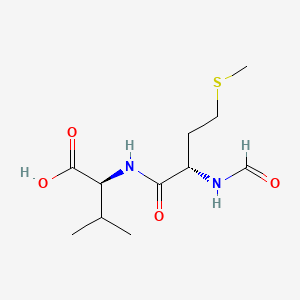

For-Met-Val-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4S/c1-7(2)9(11(16)17)13-10(15)8(12-6-14)4-5-18-3/h6-9H,4-5H2,1-3H3,(H,12,14)(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZMYBRYTYGZDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952230 | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29790-45-2 | |

| Record name | N-Formylmethionylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029790452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337572 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Recognition and Receptor Interactions of For Met Val Oh

Elucidation of Specific Receptor Binding Mechanisms

The interaction between For-Met-Val-OH and its receptors is a highly specific process, dictated by the molecular architecture of both the ligand and the binding pocket of the receptor. This recognition triggers a cascade of intracellular signaling events.

Formyl Peptide Receptor (FPR) Subtype Selectivity and Affinity

In humans, the formyl peptide receptor family consists of three main subtypes: FPR1, FPR2, and FPR3. nih.govnih.gov These receptors exhibit differential affinities for various formyl peptides, leading to a nuanced regulation of the inflammatory response. mdpi.comnih.gov

FPR1 typically binds short, hydrophobic N-formylated peptides with high affinity. nih.gov The prototypical FPR1 agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLF), binds with nanomolar affinity. nih.gov In contrast, FPR2, also known as the lipoxin A4 receptor (ALX), is more promiscuous, recognizing a broader range of ligands, including longer formyl peptides, proteins, and lipid mediators. nih.govaai.org FPR2 generally displays a lower affinity for short formyl peptides like fMLF compared to FPR1. mdpi.comnih.gov FPR3 remains the least characterized member of the family and generally shows weak responses to many known formyl peptides. frontiersin.org

While specific binding affinity data for this compound is not extensively documented, its structural characteristics—a short, N-formylated tripeptide—suggest it would likely interact with both FPR1 and FPR2. Based on the known ligand preferences, it is plausible that this compound would exhibit a higher affinity for FPR1 than for FPR2. The valine residue at the C-terminus, being a hydrophobic amino acid, aligns with the preference of the FPR1 binding pocket for such residues.

Table 1: Key Amino Acid Residues in FPR1 and FPR2 Binding Pockets Influencing Ligand Selectivity

| Receptor Subtype | Key Residues for Ligand Interaction | Implied Role in this compound Binding |

| FPR1 | Arg84, Lys85, Asp106, Arg201, Arg205, Tyr257 | Arg84 and Lys85 likely interact with the C-terminal carboxyl group of Valine. Asp106, Arg201, and Arg205 are crucial for recognizing the N-formyl group. nih.govnih.gov Tyr257 may form a hydrogen bond with the carbonyl group of the formyl-methionine. nih.gov |

| FPR2 | Asp106, Arg201, Arg205, Phe257, Asp281 | Similar to FPR1, Asp106, Arg201, and Arg205 are involved in binding the N-formyl group. nih.gov Asp281 introduces a negative charge that influences the binding of the peptide's C-terminus, making the receptor more sensitive to the length and charge of the peptide. nih.gov |

Ligand-Receptor Complex Formation Dynamics

The formation of the this compound-receptor complex is a dynamic process involving initial contact, conformational selection, and induced fit. Molecular dynamics simulations of other formyl peptides with FPRs suggest that the ligand explores the binding pocket before settling into a stable, low-energy conformation. nih.govresearchgate.net

The initial association is likely driven by electrostatic interactions between the charged N-formyl group and C-terminal carboxylate of the peptide and complementary charged residues within the receptor's binding pocket. This is followed by a series of conformational adjustments in both the ligand and the receptor to achieve an optimal fit, stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov The kinetics of this process, including the rates of association and dissociation, determine the duration of receptor signaling. For other N-formyl peptides, dissociation can be a complex process, sometimes showing heterogeneity depending on the duration of the ligand-receptor interaction. biosensingusa.com

Molecular Determinants of this compound Recognition

The molecular recognition of this compound by FPRs is governed by several key structural features of the peptide:

The N-formyl Group: This is a critical determinant for the activity of all formyl peptides. nih.govnih.gov The formyl group is believed to interact with a highly conserved cluster of positively charged and polar residues, including Arg201, Arg205, and Asp106, located deep within the binding pockets of both FPR1 and FPR2. nih.govnih.gov This interaction is essential for anchoring the peptide in the correct orientation for receptor activation.

The Methionine Residue: The side chain of the N-terminal methionine residue typically occupies a hydrophobic pocket within the receptor. nih.gov This interaction contributes significantly to the binding affinity.

The Valine Residue: The nature of the amino acid at the C-terminus can influence receptor subtype selectivity. nih.gov The hydrophobic side chain of valine in this compound is likely to engage in hydrophobic interactions within the binding pocket. In FPR1, this interaction is a key contributor to high-affinity binding.

The Peptide Backbone: Hydrogen bonds between the peptide backbone and amino acid residues of the receptor further stabilize the complex. nih.gov

Structural Biology of this compound-Receptor Interactions

While a crystal structure of this compound in complex with an FPR is not yet available, insights can be drawn from the recently solved structures of FPR1 and FPR2 with other ligands and from molecular modeling studies. nih.govnih.govnih.govrcsb.org

Conformational Analysis of Receptor-Bound this compound

Based on computational docking studies of similar formyl peptides, this compound is predicted to adopt an extended conformation when bound to the receptor. nih.gov The peptide would likely insert into the binding pocket with its N-terminus oriented towards the core of the receptor, allowing the crucial N-formyl group to interact with the conserved polar residues. nih.govnih.gov The side chains of methionine and valine would project into hydrophobic sub-pockets within the transmembrane helices of the receptor.

Table 2: Predicted Interactions of this compound with FPR1

| This compound Moiety | Predicted Interacting FPR1 Residue(s) | Type of Interaction |

| N-formyl group | Asp106, Arg201, Arg205 | Hydrogen bonding, Electrostatic |

| Methionine side chain | Hydrophobic pocket (TM3, TM5, TM6) | Hydrophobic |

| Valine side chain | Hydrophobic pocket (TM2, TM7) | Hydrophobic |

| C-terminal carboxylate | Arg84, Lys85 | Electrostatic, Hydrogen bonding |

| Peptide backbone | Various residues in the binding pocket | Hydrogen bonding |

Receptor Conformation Changes Upon this compound Binding

The binding of an agonist like this compound induces significant conformational changes in the receptor, transitioning it from an inactive to an active state. oup.com This process of activation is a hallmark of GPCRs. Structural studies of FPR2 in complex with an agonist peptide have revealed key "microswitches" that are involved in this conformational rearrangement. nih.govnih.gov

Upon binding of the agonist, the transmembrane helices of the receptor undergo a rearrangement. Specifically, the intracellular ends of transmembrane helices 5 and 6 move outward, creating a cavity that allows for the binding and activation of intracellular G proteins. nih.govnih.gov This movement is triggered by the interactions between the ligand and key residues in the binding pocket, which are transmitted through the receptor structure. The conserved W6.48 "toggle switch" and the P5.50-I/V3.40-F6.44 motif have been identified as playing a crucial role in relaying the agonist-induced conformational changes from the ligand-binding pocket to the cytoplasmic domain where G protein coupling occurs. nih.gov It is highly probable that the binding of this compound would induce a similar cascade of conformational changes in FPRs to initiate downstream signaling.

Allosteric Modulation of this compound Receptor Interactions

The interaction of N-Formyl-Methionyl-Valine (this compound) with its primary target, the Formyl Peptide Receptor 1 (FPR1), can be influenced by allosteric modulators. These molecules bind to a site on the receptor that is distinct from the orthosteric site where this compound and other N-formylated peptides bind. This allosteric binding induces a conformational change in the receptor, which in turn alters the receptor's affinity for the orthosteric ligand or its ability to trigger downstream signaling pathways upon binding. nih.gov

Allosteric modulation offers a sophisticated mechanism for regulating cellular responses. Unlike competitive antagonists that directly block the agonist binding site, allosteric modulators can fine-tune the receptor's activity. They can act as negative allosteric modulators (NAMs), which reduce the agonist's effect, or positive allosteric modulators (PAMs), which enhance it. biorxiv.org For FPR1, the most studied allosteric modulators are primarily negative or inhibitory. The mechanism can be complex, with some modulators potentially acting as inverse agonists, which inhibit the receptor's basal activity even in the absence of an agonist. nih.govsmartscitech.com

Detailed Research Findings

Research has identified several classes of compounds that allosterically modulate FPR1, the key receptor for short formyl peptides like this compound. While direct studies on this compound are limited, extensive research using the prototypical FPR1 agonist, N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLF), provides significant insight into the allosteric mechanisms affecting this receptor class.

Cyclosporins: The cyclic undecapeptide, Cyclosporin H, is a potent and selective inhibitor of FPR1. smartscitech.commedchemexpress.com Unlike its analogue, Cyclosporin A, it lacks significant immunosuppressive activity. medchemexpress.com The mechanism by which Cyclosporin H antagonizes FPR1 is thought to be allosteric, as it can produce an effect that reduces agonist binding at the receptor or it may act as an inverse agonist by stabilizing an inactive conformation of FPR1. nih.govsmartscitech.com Studies have quantified its inhibitory effects on various fMLF-induced neutrophil functions. For instance, Cyclosporin H inhibits fMLF-induced calcium mobilization with a half-maximal inhibitory concentration (IC50) of approximately 88 nM and degranulation (β-hexosaminidase release) with an IC50 of 22 nM. aai.org Its inhibition of NADPH-oxidase activation is observed with an IC50 of 472 nM. bioworld.com

Boc-Protected Peptides: Another class of well-characterized FPR1 antagonists includes N-terminally modified peptides such as Boc-Met-Leu-Phe (Boc-MLF). These compounds are created by replacing the N-terminal formyl group of an agonist with a bulky tert-butyloxycarbonyl (Boc) group, which prevents receptor activation and instead leads to antagonism. smartscitech.comresearchgate.net Boc-MLF has been shown to inhibit fMLF-induced superoxide (B77818) production in neutrophils with an IC50 value of 0.63 µM (630 nM). medchemexpress.comxcessbio.com While these are often used as competitive antagonists in functional assays, their action of sterically or allosterically hindering the functional conformational change of the receptor places them within the broader context of allosteric modulation.

The following tables summarize the inhibitory potency of these allosteric modulators on various cellular functions mediated by FPR1 activation.

Data Tables

Table 1: Inhibitory Effects of Allosteric Modulators on fMLF-Induced Neutrophil Functions This table displays the half-maximal inhibitory concentrations (IC50) of known allosteric modulators against cellular responses triggered by the FPR1 agonist fMLF.

| Modulator | Cellular Response | IC50 (nM) | Reference |

| Cyclosporin H | β-Hexosaminidase Release | 22 | aai.org |

| Calcium Mobilization | 88 | aai.org | |

| NADPH-Oxidase Activation | 472 | bioworld.com | |

| Boc-MLF | Superoxide Production | 630 | medchemexpress.comxcessbio.com |

Cellular and Intracellular Signaling Mechanisms Initiated by For Met Val Oh

G-Protein Coupled Receptor (GPCR) Signaling Cascades

The initial and critical step in For-Met-Val-OH-mediated signaling is the activation of heterotrimeric G-proteins following its engagement with FPRs. frontiersin.orgoup.com This event serves as the primary mechanism for transducing the extracellular signal across the plasma membrane.

| Component | Function in this compound Signaling | Key Research Findings |

|---|---|---|

| This compound | Ligand that initiates the signaling cascade. | Binds to Formyl Peptide Receptors (FPRs). |

| Formyl Peptide Receptor (FPR) | Transmembrane receptor that binds this compound and activates G-proteins. frontiersin.orgwikipedia.org | Belongs to the GPCR superfamily. |

| Heterotrimeric G-protein (Gi) | Transduces the signal from the activated FPR to downstream effectors. frontiersin.org | Composed of α, β, and γ subunits; activated by GDP-GTP exchange. nih.govbiorxiv.org |

| Gα-GTP subunit | Dissociates upon activation and modulates effector enzymes. ahajournals.org | Can directly activate or inhibit various cellular proteins. |

| Gβγ dimer | Dissociates upon activation and also modulates effector enzymes. oup.com | Can activate specific isoforms of Phospholipase C. |

Downstream Effector Enzyme Regulation (e.g., Phospholipase C, Adenylyl Cyclase)

The liberated G-protein subunits, both Gα-GTP and Gβγ, proceed to regulate the activity of crucial effector enzymes, which in turn generate intracellular second messengers.

Phospholipase C (PLC): One of the principal targets of G-protein activation by N-formyl peptides is the enzyme Phospholipase C (PLC). wikipedia.orgnih.gov Specifically, the β-isoforms of PLC are known to be activated by G-protein subunits. guidetopharmacology.org Activated PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgmdpi.com The activation of PLC represents a pivotal juncture in the signaling cascade initiated by N-formyl peptides. nih.gov

Adenylyl Cyclase (AC): The regulation of adenylyl cyclase by signaling from N-formyl peptides is more intricate. While it is established that some GPCRs that couple to Gi proteins can inhibit adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP), the direct impact of this compound on AC activity is not as well-defined as its influence on PLC. physiology.orgembopress.org Nevertheless, significant crosstalk between the PLC and AC signaling pathways can occur. nih.gov

Second Messenger Generation and Dynamics

The activation of downstream effector enzymes by this compound results in rapid fluctuations in the intracellular levels of second messengers. These small molecules are responsible for the propagation and amplification of the initial signal. qiagen.com

Intracellular Calcium Flux Modulation

The IP3 generated through the action of PLC diffuses through the cytoplasm and binds to IP3 receptors located on the membrane of the endoplasmic reticulum (ER), a primary intracellular calcium reservoir. wikipedia.orgoup.com This interaction triggers the opening of calcium channels, leading to the release of Ca2+ from the ER into the cytosol and a consequent rapid and transient increase in the intracellular free calcium concentration. researchgate.netuniprot.orgaai.org This mobilization of intracellular calcium is a characteristic feature of N-formyl peptide receptor activation and is essential for many of the subsequent cellular responses. qiagen.comjci.orgnih.gov

| Second Messenger | Generating Enzyme | Mechanism of Action | Downstream Effect |

|---|---|---|---|

| Inositol 1,4,5-trisphosphate (IP3) | Phospholipase C (PLC) wikipedia.org | Binds to IP3 receptors on the endoplasmic reticulum. wikipedia.orgoup.com | Release of Ca2+ from intracellular stores. uniprot.orgaai.org |

| Diacylglycerol (DAG) | Phospholipase C (PLC) wikipedia.org | Activates Protein Kinase C (PKC) at the plasma membrane. qiagen.com | Phosphorylation of various protein substrates. |

| Intracellular Calcium (Ca2+) | Released from ER via IP3-gated channels | Acts as a cofactor for various enzymes and binds to calmodulin. qiagen.com | Activation of Ca2+-dependent kinases and other proteins. |

Cyclic Nucleotide Signaling

The main cyclic nucleotides involved in cellular signal transduction are cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). arborassays.com As previously noted, signaling by N-formyl peptides via Gi proteins can result in the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels. physiology.org The interplay between various signaling pathways is, however, complex. For example, the influx of calcium into the cytosol can, in certain cellular environments, influence the activity of specific adenylyl cyclase isoforms. physiology.org The involvement of cGMP in the signaling pathways of N-formyl peptides is less direct, although crosstalk between cGMP and cAMP signaling can be mediated by dual-specificity phosphodiesterases. nih.govmdpi.comnih.gov

Kinase Pathway Activation

The second messengers produced in response to this compound activate a variety of protein kinases. These enzymes phosphorylate other proteins, thereby modifying their activity and eliciting a broad cellular response.

A key kinase pathway activated by N-formyl peptides is the mitogen-activated protein kinase (MAPK) cascade. frontiersin.org The activation of MAPK pathways, including the extracellular signal-regulated kinase (ERK) pathway, is a frequent downstream consequence of GPCR activation. ebi.ac.uk Signaling intermediates, such as DAG and elevated intracellular calcium, can lead to the activation of Protein Kinase C (PKC). qiagen.com Activated PKC, in concert with other signaling molecules, can then trigger a phosphorylation cascade that culminates in the activation of MAPKs like ERK1/2. nih.gov Activated MAPKs have the ability to translocate to the nucleus and phosphorylate transcription factors, thereby inducing changes in gene expression. oup.com Other kinase pathways, such as those involving phosphoinositide 3-kinase (PI3K) and Src family kinases, have also been shown to be involved in N-formyl peptide receptor signaling. nih.gov

| Kinase Pathway | Upstream Activators | Key Kinases | General Cellular Functions |

|---|---|---|---|

| Protein Kinase C (PKC) | Diacylglycerol (DAG), Ca2+ qiagen.com | Conventional, novel, and atypical PKC isoforms | Phosphorylation of a wide range of cellular proteins, regulation of other signaling pathways. |

| Mitogen-Activated Protein Kinase (MAPK) | PKC, Ras, other small G-proteins frontiersin.org | ERK1/2, p38, JNK frontiersin.orguth.edu | Regulation of gene expression, cell proliferation, differentiation, and apoptosis. |

| Phosphoinositide 3-Kinase (PI3K) | Gβγ subunits, Src kinases nih.gov | PI3K isoforms | Generation of PIP3, activation of Akt/PKB pathway, cell survival and growth. |

| Src Family Kinases | G-protein subunits nih.gov | c-Src | Regulation of cell adhesion, migration, and proliferation. |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Activation of FPRs by N-formylated peptides is a well-established trigger for all three major MAPK signaling cascades: Extracellular signal-Regulated Kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal Kinases (JNK). frontiersin.orgnih.gov These pathways are critical for transmitting signals from the cell surface to the nucleus to regulate gene expression and other cellular processes.

The activation mechanism is initiated by the dissociated G-protein subunits. frontiersin.org The Gα subunit activates members of the Ras superfamily of small GTPases (e.g., Ras, Rho, Rac), which are key upstream regulators of the MAPK cascades. frontiersin.org Concurrently, signals mediated by the Gβγ subunit also contribute to MAPK activation, often through intermediates like PI3K and PKC. nih.gov

ERK1/2 Pathway : The activation of ERK1/2 in response to formyl peptides like fMLP (a well-studied analogue of this compound) is dependent on several upstream effectors, including tyrosine kinases, PI3K, and PKC. nih.gov Once activated, the ERK pathway can phosphorylate and activate transcription factors such as Elk-1, leading to the expression of chemokine genes. qiagen.com Studies have shown that the ERK pathway is involved in the fMLP-induced increase of CCL20 mRNA stability. ersnet.org

p38 MAPK Pathway : The activation of p38 MAPK is crucial for stimulating the respiratory burst in neutrophils. nih.gov This pathway's activation relies on upstream signals from PI3K and Phospholipase C (PLC). nih.gov Inhibitors of p38 MAPK have been shown to block the phosphorylation of key enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory responses. mdpi.com

JNK Pathway : The JNK pathway is also activated following FPR stimulation. Interestingly, its activation appears to be independent of the upstream signals from tyrosine kinases, PI3K, PLC, and PKC that are required for ERK and p38 activation, suggesting a distinct proximal signaling route for this cascade. nih.gov

The activation of these MAPK pathways is essential for translating the external this compound signal into functional cellular outcomes, including inflammation and immune defense.

| Pathway Component | Upstream Activator(s) via FPR | Key Downstream Function(s) | Reference(s) |

| ERK1/2 | Gα (Ras), Gβγ (via PI3K, PKC) | Gene expression (e.g., chemokines), mRNA stability | frontiersin.orgnih.govqiagen.comersnet.org |

| p38 MAPK | Gβγ (via PI3K, PLC) | Respiratory burst, 5-LOX phosphorylation | nih.govmdpi.com |

| JNK | Gα (Ras superfamily) | Stress response, apoptosis | frontiersin.orgnih.gov |

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Signaling

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and migration, and it is a principal pathway activated by this compound through FPRs. frontiersin.orgresearchgate.net The primary activator of this pathway following FPR stimulation is the Gβγ subunit dissociated from the heterotrimeric G-protein. frontiersin.org

Gβγ directly activates PI3Kγ, a specific isoform of PI3K. nih.gov Activated PI3Kγ then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.gov PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including the serine/threonine kinase Akt (also known as Protein Kinase B). frontiersin.orgmdpi.com

Once recruited to the membrane, Akt is phosphorylated and fully activated by other kinases, such as PDK1. mdpi.com Active Akt can then phosphorylate a multitude of downstream substrates, thereby regulating fundamental cellular functions. cellsignal.com In the context of FPR signaling, the PI3K/Akt pathway is indispensable for:

Chemotaxis : It is the main regulator of the cytoskeletal reorganization required for directed cell movement. nih.govaai.org

Superoxide (B77818) Production : The pathway contributes to the assembly and activation of the NADPH oxidase complex, which is responsible for the respiratory burst. frontiersin.orgnih.gov

Cell Survival and Proliferation : In various cell types, activation of PI3K/Akt by FPR agonists can promote cell cycle progression by increasing the expression of proteins like cyclin D1. frontiersin.org

Research on human fibroblasts has demonstrated that fMLP-induced adhesion and motility are dependent on functional PI3K, highlighting the pathway's importance outside of classic immune cells. aai.org

| Signaling Step | Description | Key Cellular Outcome | Reference(s) |

| Gβγ Activation | Dissociates from Gα upon FPR ligand binding. | Initiates PI3K pathway. | frontiersin.org |

| PI3Kγ Activation | Directly activated by the Gβγ subunit. | Catalyzes PIP2 to PIP3 conversion. | nih.gov |

| Akt Activation | Recruited by PIP3 and phosphorylated. | Phosphorylates downstream targets. | mdpi.com |

| Cellular Response | Regulation of cytoskeleton and enzymes. | Chemotaxis, superoxide production, cell survival. | frontiersin.orgnih.govaai.org |

Protein Kinase C (PKC) and Other Kinase Activity

Alongside the PI3K/Akt pathway, the activation of Protein Kinase C (PKC) is another major signaling event triggered by the Gβγ subunit following this compound binding to FPRs. frontiersin.org This activation is mediated by Phospholipase C (PLC). frontiersin.org

The Gβγ subunit activates PLCβ, which then hydrolyzes PIP2 into two distinct second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). qiagen.comaai.org

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol. frontiersin.org

DAG remains in the plasma membrane where it, in conjunction with the elevated intracellular Ca²⁺ levels, recruits and activates conventional isoforms of PKC. frontiersin.orgnih.gov

Activated PKC is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, playing a crucial role in degranulation and the activation of the NADPH oxidase for superoxide production. frontiersin.orgnih.gov Studies using the PKC inhibitor Ro-31-8220 have confirmed the enzyme's involvement in the phosphorylation of downstream proteins like L-plastin in neutrophils stimulated by fMLP. nih.gov Furthermore, Src kinase, a non-receptor tyrosine kinase, has also been shown to be activated downstream of FPR1, contributing to processes like mucosal repair. nih.gov

Transcriptional Regulation and Gene Expression Modulation

The signaling cascades initiated by this compound converge on the nucleus to modulate the activity of various transcription factors, thereby altering patterns of gene expression. This regulation allows cells to mount a sustained response to the initial stimulus. FPR activation is known to trigger several transcription factors, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and cAMP response element-binding protein (CREB). frontiersin.orgqiagen.comnih.govnih.gov

NF-κB Activation : The PKC pathway is a key upstream activator of NF-κB. qiagen.com Activation of NF-κB in neutrophils by FPR agonists leads to proinflammatory responses, including the release of cytokines. nih.gov

CREB Activation : The ERK-MAPK pathway can lead to the phosphorylation and activation of CREB. nih.gov Studies on mesenchymal stem cells showed that fMLP-stimulated osteogenic differentiation was mediated via an ERK-CREB signaling axis. nih.gov

Gene Expression Changes : This transcriptional activation leads to the expression of a diverse set of genes. For instance, FPR signaling can induce the expression of proangiogenic factors like Vascular Endothelial Growth Factor (VEGF) and inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (CXCL8). frontiersin.org In mesenchymal stem cells, fMLP was shown to increase the expression of osteoblast markers like Runx2 and COX2, while suppressing the adipogenesis transcription factor PPARγ. nih.gov Furthermore, cytokines like Interleukin-10 (IL-10) can, in turn, transcriptionally upregulate the expression of the FPR itself, creating a feedback loop. nih.gov

Crosstalk with Other Signaling Pathways

The signaling network initiated by this compound is not isolated; it engages in significant crosstalk with other cellular signaling pathways. This integration of signals allows for a more complex and nuanced cellular response.

One major form of crosstalk is the transactivation of receptor tyrosine kinases (RTKs) . FPR activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which then engages its own downstream signaling cascades, like the MAPK pathway. frontiersin.orgnih.gov This mechanism plays a central role in mediating cell proliferation and the release of pro-inflammatory cytokines. frontiersin.org

FPR signaling also exhibits hierarchical crosstalk with other GPCRs . aai.org

Heterologous Desensitization : Activation of FPRs can desensitize other chemokine receptors, such as CXCR1 and CXCR2 (the receptors for IL-8). This means that after stimulation with a formyl peptide, the cell becomes less responsive to subsequent stimulation by IL-8. aai.org

Response Augmentation : In contrast, FPR activation can augment the response to other stimuli. For example, the response of neutrophils to platelet-activating factor (PAF) is enhanced following FPR stimulation. This occurs through a novel mechanism where signals from the PAF receptor can reactivate desensitized FPRs. aai.org

This intricate crosstalk ensures that the cell's response to this compound is coordinated with other signals present in its microenvironment, allowing for a finely tuned biological outcome.

Biosynthetic Origin and Biological Context in Research Models

For-Met-Val-OH as a Bacterial Product in Mechanistic Research

N-formyl peptides, such as this compound, are by-products of protein synthesis in bacteria. asm.org In prokaryotes, the initiation of protein synthesis invariably begins with N-formylmethionine (fMet). microbialcell.com This formylated amino acid is often cleaved from the nascent polypeptide chain during post-translational modification. Consequently, bacteria release a variety of N-formylated peptides into their environment as metabolic byproducts. asm.org

These bacterially-derived N-formyl peptides serve as potent chemoattractants for phagocytic leukocytes, such as neutrophils. cell-stress.comingentaconnect.com This chemotactic activity is a cornerstone of the innate immune response, guiding neutrophils to the site of infection to engulf and destroy invading pathogens. ingentaconnect.com The best-characterized of these peptides is N-formylmethionyl-leucyl-phenylalanine (fMLP), which has been extensively used as a model chemoattractant in research to understand the fundamental processes of neutrophil migration and activation. asm.orgingentaconnect.com this compound, as a member of this class of molecules, is recognized by the same family of receptors and elicits similar pro-inflammatory responses.

This compound as a Mitochondrial Product and Danger Signal in Cellular Studies

Due to the endosymbiotic origin of mitochondria, these organelles share several molecular features with bacteria, including the use of N-formylmethionine to initiate protein synthesis. microbialcell.comnih.gov When cells are subjected to stress or injury leading to mitochondrial damage, these organelles can release their contents, including N-formyl peptides, into the cytoplasm and extracellular space. cell-stress.comnih.govfrontiersin.org These mitochondrially-derived molecules are recognized by the innate immune system as damage-associated molecular patterns (DAMPs). cell-stress.comnih.govoup.com

The release of mitochondrial N-formyl peptides, including this compound, acts as an endogenous "danger signal," alerting the immune system to cellular damage or death in the absence of infection (sterile inflammation). cell-stress.comnih.govbmj.com This signaling is crucial for initiating an inflammatory response to clear damaged cells and begin the tissue repair process. frontiersin.org Like their bacterial counterparts, mitochondrial N-formyl peptides are recognized by formyl peptide receptors (FPRs) on immune cells, triggering a cascade of inflammatory responses. nih.govoup.com This dual origin of N-formyl peptides underscores their critical role in orchestrating immune responses to both infectious and sterile injury. bmj.com

Enzymatic Processing and Degradation Pathways of this compound

The biological activity of N-formyl peptides is tightly regulated through enzymatic degradation. In bacteria, the N-terminal formyl group is typically removed by the enzyme peptide deformylase (PDF) during protein maturation. microbialcell.com However, peptides that are released with the formyl group intact are subject to degradation by host enzymes.

The degradation of amino acids such as methionine and valine follows established metabolic pathways. Methionine is ultimately converted to succinyl-CoA, which can enter the citric acid cycle. libretexts.org Valine, a branched-chain amino acid, is also degraded to succinyl-CoA through a series of enzymatic reactions initiated by a branched-chain aminotransferase. libretexts.orgplos.org

A key enzyme involved in the degradation of catecholamines, Catechol-O-methyltransferase (COMT), has a well-studied polymorphism (Val158Met) that affects its activity. wikipedia.orgnih.gov The "Val" variant has a higher enzymatic activity compared to the "Met" variant. plos.orgnih.gov While primarily known for its role in neurotransmitter metabolism, the substrate specificity and potential role of COMT and other proteases in the degradation of N-formyl peptides like this compound in the extracellular space is an area of ongoing research. For instance, supernatants from fMLP-treated neutrophils, which contain released proteases, can induce the downregulation of FcγRI on monocytes, an effect that is abrogated by serine and metalloprotease inhibitors. nih.gov This suggests a role for neutrophil-derived proteases in modulating the inflammatory environment, which could include the degradation of chemotactic peptides.

Role in In Vitro Cellular Responses (Mechanistic Focus)

In vitro studies have been instrumental in elucidating the mechanistic actions of N-formyl peptides like this compound on various cell types, primarily immune cells such as neutrophils.

Chemotaxis: One of the most prominent and well-studied in vitro responses to N-formyl peptides is chemotaxis, the directed migration of cells along a chemical gradient. biologists.comnih.govfrontiersin.org this compound and other fMLP analogues induce robust chemotactic responses in neutrophils, guiding them towards the source of the peptide. biologists.comnih.gov This process is fundamental to the recruitment of neutrophils to sites of infection or inflammation. nih.gov Studies have shown that this chemotactic response can be modulated by other signaling molecules and pathways within the cell. biologists.comresearchgate.net

Cellular Activation and Signaling: Upon binding to FPRs, which are G protein-coupled receptors (GPCRs), this compound triggers a cascade of intracellular signaling events. ingentaconnect.comgenscript.com This includes the mobilization of intracellular calcium, the activation of protein kinases, and the generation of reactive oxygen species (ROS). genscript.comphysiology.orgnih.gov For example, stimulation of neutrophils with fMLP leads to the activation of MAP kinase-activated protein kinase 2 (MAPKAP kinase 2), which is involved in the activation of the neutrophil's oxidative burst. nih.gov

Degranulation: N-formyl peptides can induce the release of the contents of neutrophil granules, a process known as degranulation. nih.govmdpi.com These granules contain a variety of enzymes and antimicrobial proteins that are essential for killing pathogens and modulating the inflammatory response. mdpi.com In vitro studies have demonstrated that fMLP can induce the release of proteins from both azurophilic and specific granules. mdpi.com

Cytokine Production: The interaction of this compound with its receptors can also influence the production and release of cytokines, which are key signaling molecules that regulate the immune response. Interestingly, while fMLP can prime neutrophils for other responses, it has been shown to inhibit the production of TNF-α in LPS-stimulated neutrophils. nih.gov

Interactive Data Table of In Vitro Cellular Responses:

| Cellular Response | Key Findings | Relevant Cell Types |

| Chemotaxis | Directed migration towards a peptide gradient. biologists.comfrontiersin.org | Neutrophils, Monocytes |

| Calcium Mobilization | Rapid increase in intracellular Ca2+ concentration upon receptor binding. genscript.com | Phagocytes |

| ROS Production | Stimulation of the oxidative burst, leading to the production of superoxide (B77818) anions. nih.gov | Neutrophils |

| Degranulation | Release of granule contents, including enzymes like myeloperoxidase. mdpi.com | Neutrophils |

| Cytokine Modulation | Inhibition of LPS-induced TNF-α production. nih.gov | Neutrophils |

Chemical Synthesis and Structural Modification Strategies for For Met Val Oh Analogs

Methodologies for For-Met-Val-OH Chemical Synthesis

The chemical synthesis of this compound can be achieved through several established peptide synthesis methodologies. The choice of method often depends on the desired scale, purity requirements, and the specific sequence being synthesized. The primary approaches are Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis, each with its own set of advantages and challenges. semmelweis.hupnas.orgresearchgate.net

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for synthesizing peptides like this compound due to its efficiency and amenability to automation. semmelweis.hupnas.orgresearchgate.net The core principle of SPPS involves assembling the peptide chain step-by-step while it is covalently attached to an insoluble polymer support, often referred to as a resin. peptide.com This approach simplifies the purification process as excess reagents and byproducts are removed by simple filtration and washing steps. nih.govresearchgate.net

The synthesis begins with the attachment of the C-terminal amino acid, in this case, Valine, to the solid support. uci.edu The subsequent amino acid, Methionine, is then coupled to the N-terminus of the resin-bound Valine. The final step involves the formylation of the N-terminal Methionine. nih.gov

Two main orthogonal protection schemes are commonly employed in SPPS: Boc/Bzl and Fmoc/tBu.

Boc/Bzl Strategy: In this classic approach, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl-based. researchgate.netpeptide.com Deprotection of the Boc group is achieved with an acid like trifluoroacetic acid (TFA). peptide.com

Fmoc/tBu Strategy: This is a milder and more common approach where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group. researchgate.netacs.org Side-chain protecting groups are typically tert-butyl (tBu) based. acs.org The Fmoc group is removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov

The choice of resin is also crucial. For synthesizing a peptide with a C-terminal carboxylic acid like this compound, Wang resin or 2-chlorotrityl resin are suitable choices. uci.edu After the peptide chain is fully assembled on the resin, it is cleaved from the support and all protecting groups are removed in a final deprotection step, typically using a strong acid cocktail such as TFA with scavengers. uci.eduacs.org

Solution-Phase Synthesis Techniques

Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves carrying out the reactions in a homogeneous solution. semmelweis.huresearchgate.net While more labor-intensive and requiring purification after each step, this method is advantageous for large-scale synthesis and for preparing modified or unusual peptides. researchgate.net

The synthesis of this compound in solution would involve the stepwise coupling of protected amino acid derivatives. The process begins with the C-terminal amino acid, Valine, typically as a methyl or ethyl ester to protect the carboxylic acid. The next amino acid, N-formyl-Methionine, is then activated and coupled to the Valine ester. The final step is the saponification of the ester to yield the free carboxylic acid of this compound. mdpi.com

Key steps in solution-phase synthesis include:

Protection: The amino and carboxyl groups of the amino acids that are not involved in the peptide bond formation must be protected.

Activation and Coupling: The carboxyl group of the incoming amino acid is activated to facilitate the formation of the peptide bond. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. mdpi.com

Deprotection: The protecting groups are selectively removed to allow for the next coupling step.

Protecting Group Strategies and Optimization

The success of both solid-phase and solution-phase peptide synthesis hinges on the appropriate selection and use of protecting groups. researchgate.netorganic-chemistry.org These are temporary modifications to reactive functional groups on the amino acids to prevent unwanted side reactions during synthesis. organic-chemistry.orguchicago.edu

An ideal protecting group should be:

Easy to introduce in high yield. uchicago.edu

Stable under the conditions of subsequent reaction steps. uchicago.edu

Readily removable in high yield without affecting the newly formed peptide. uchicago.edu

Orthogonal Protection: A key concept in complex peptide synthesis is the use of orthogonal protecting groups. This strategy employs multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups. organic-chemistry.orguchicago.edu For example, the Fmoc group (removed by base), the Boc group (removed by acid), and Alloc (allyloxycarbonyl) group (removed by palladium catalysis) form an orthogonal set. ub.edu

Protecting Groups for this compound Synthesis:

N-terminal α-Amino Group: As discussed, Fmoc and Boc are the most common temporary protecting groups. researchgate.net

C-terminal Carboxyl Group: In solution-phase synthesis, this is often protected as a methyl or benzyl (B1604629) ester. In SPPS, the solid support itself acts as the C-terminal protecting group. researchgate.net

Methionine Side Chain: The thioether side chain of methionine is susceptible to oxidation to sulfoxide (B87167) or sulfone, especially during repeated acid treatments in the Boc strategy. acs.org While often left unprotected, scavengers like thioanisole (B89551) are typically added during the final cleavage step to prevent side reactions. peptide.com

Optimization: Optimization of protecting group strategies involves careful selection of the protecting groups and the conditions for their removal to maximize the yield and purity of the final peptide. This is particularly important when synthesizing analogs with sensitive functional groups. For instance, the formyl group on the N-terminus of this compound can be sensitive to the basic conditions used for Fmoc removal and the acidic conditions for cleavage. nih.govscispace.com In such cases, formylation is often performed as the final step on the fully assembled and protected peptide-resin. nih.govnih.gov

Design and Synthesis of this compound Structural Analogs

The design and synthesis of structural analogs of this compound are driven by the desire to understand the molecular requirements for its biological activity and to develop more potent or selective compounds. semmelweis.hupnas.org This involves systematic modifications of the peptide backbone and side chains.

Amino Acid Substitutions and Derivatizations

Replacing the original amino acids (Methionine and Valine) with other natural or unnatural amino acids is a common strategy to probe the structure-activity relationship. pnas.org

Methionine Position: The N-terminal methionine is crucial for the high efficacy of many formylated chemoattractant peptides. ingentaconnect.com However, substitutions at this position can lead to more selective analogs. ingentaconnect.com For example, replacing methionine with other amino acids can modulate the peptide's affinity for different formyl peptide receptors (FPRs). ingentaconnect.com

Derivatization: Beyond simple substitution, the amino acid side chains can be derivatized. For example, creating fluorinated analogs of chemotactic peptides has been explored to investigate the influence of fluorine substitution on biological activity. nih.gov

N-Terminal Formylation Modifications

The N-terminal formyl group is a key determinant of the biological activity of this compound. nih.gov Modifications to this group or its replacement can have profound effects.

Methods of Formylation: The formylation of the N-terminal amine of the peptide is a critical step. nih.gov This can be achieved using various formylating agents. A common method involves using a pre-activated form of formic acid, for example, by reacting it with N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net This reaction can be performed directly on the peptidyl-resin in SPPS. nih.govresearchgate.net Another approach is to use p-nitrophenyl formate (B1220265) as the formylating reagent. semmelweis.hu Recently, a rapid, one-pot procedure using formic acid, acetic anhydride, and pyridine (B92270) in DMF has been developed for on-resin N-formylation. nih.gov

Challenges in Formylation: A significant challenge is the potential lability of the formyl group during the final cleavage and deprotection steps, especially under harsh basic or acidic conditions. nih.gov To circumvent this, formylation is often performed as the last step before cleavage from the resin. nih.gov An alternative strategy involves coupling N-formyl-methionine directly during the synthesis, but this requires careful selection of subsequent reaction conditions to preserve the formyl group. nih.gov

Table of Research Findings on this compound and Analogs:

| Compound/Analog | Modification | Key Finding | Reference |

| This compound | N/A | A chemoattractant peptide. | semmelweis.hupnas.org |

| For-Met-Leu-Phe-OH (fMLP) | Valine replaced by Leucine (B10760876) and Phenylalanine added | A potent chemoattractant, often used as a reference compound. | ingentaconnect.com |

| For-Met-Phe-OH | Valine replaced by Phenylalanine | Shows chemotactic activity. | pnas.org |

| For-Met-Trp-OH | Valine replaced by Tryptophan | Shows chemotactic activity. | pnas.org |

| For-Met-His-OH | Valine replaced by Histidine | Shows chemotactic activity. | pnas.org |

| For-Met-Val-ol | C-terminal carboxylate reduced to an alcohol | Modification of the C-terminus to study its role in activity. | acs.org |

| For-Met-Val-NH2 | C-terminal carboxylate converted to an amide | Modification of the C-terminus to study its role in activity. | acs.org |

| For-Met-(D-Val)-OH | L-Valine replaced by D-Valine | Introduction of a D-amino acid to increase resistance to enzymatic degradation. | acs.org |

Backbone and Side-Chain Modifications for Probing Activity

The biological activity of a peptide like this compound is highly dependent on its structure. Modifications to the peptide backbone or the amino acid side chains are critical strategies for probing structure-activity relationships (SAR), enhancing proteolytic stability, and improving bioavailability. nih.gov

Backbone Modifications: The peptide backbone consists of a repeating sequence of N-Cα-C atoms. Altering this structure can impose conformational constraints and increase resistance to degradation by proteases. nih.gov Common modifications applicable to the this compound sequence include:

N-Methylation: Introducing a methyl group on the amide nitrogen can prevent hydrogen bond formation, alter local conformation, and significantly enhance stability against enzymatic cleavage. nih.gov

Cα-Methylation (e.g., Aib): Replacing a Cα-hydrogen with a methyl group restricts the peptide's rotational freedom, favoring specific secondary structures. nih.gov

D-Amino Acid Substitution: Replacing an L-amino acid with its D-enantiomer can induce a significant change in the peptide's three-dimensional structure and render it resistant to proteases that are specific for L-amino acids. portico.org

Reduced Amide Bonds (ψ[CH₂-NH]): Replacing the carbonyl of the peptide bond with a methylene (B1212753) group removes a hydrogen bond acceptor and increases flexibility, which can impact receptor binding and stability. portico.org

Side-Chain Modifications: The side chains of methionine and valine offer additional points for modification to probe their roles in receptor interaction.

Methionine (Met): The methionine side chain is susceptible to oxidation, which can convert the thioether to a sulfoxide (Met-O) or a sulfone (Met-O₂). wikipedia.orgsigmaaldrich.com This modification adds polarity and can either diminish or, in some cases, alter the biological activity, providing insight into the nature of the binding pocket. Substitution of Met with other hydrophobic residues like leucine (Leu), isoleucine (Ile), or norleucine can help determine the importance of the sulfur atom and the steric requirements of the binding site. bakerlab.orgfrontiersin.org

Valine (Val): The branched, hydrophobic side chain of valine is crucial for many peptide-protein interactions. Its role can be explored by substitution with other aliphatic amino acids such as leucine, isoleucine, or alanine (B10760859) to assess the impact of side-chain size and shape on activity. nih.gov Introducing non-natural amino acids with constrained geometries, such as tert-butylglycine, can further define the conformational requirements for binding.

Table 1: Summary of Potential Modifications to this compound and Their Rationale

| Modification Type | Specific Example for this compound | Rationale | Expected Outcome |

|---|---|---|---|

| Backbone | N-Methylation at the Val amide bond | Prevent H-bonding; increase protease resistance | Enhanced stability; altered conformation |

| Substitution with D-Valine | Induce conformational turn; protease resistance | Probe stereospecificity of receptor; increased half-life | |

| Reduced peptide bond between Met and Val | Increase flexibility; remove H-bond acceptor | Altered binding affinity and specificity | |

| Side-Chain | Oxidation of Met to Met(O) or Met(O₂) | Increase polarity; mimic oxidative state | Probe the electronic environment of the binding pocket |

| Replacement of Met with Norleucine (Nle) | Remove sulfur atom while maintaining hydrophobicity | Determine the role of the thioether in binding | |

| Replacement of Val with Leucine (Leu) | Alter side-chain bulk and flexibility | Assess steric tolerance of the binding pocket |

Development of Peptidomimetics and Non-Peptide Agonists/Antagonists

The inherent limitations of peptides as therapeutic agents, such as poor oral bioavailability and rapid degradation, have driven the development of peptidomimetics and non-peptide molecules that can replicate or block the function of this compound. nih.gov Since N-formylated peptides are potent chemoattractants that activate formyl peptide receptors (FPRs), much of the research in this area has focused on developing ligands for this receptor family, particularly FPR1 and FPR2. mdpi.com

Peptidomimetics are designed to mimic the essential pharmacophoric elements of the parent peptide in a non-peptide framework, thereby retaining biological activity while gaining improved pharmacological properties. The development of such molecules has yielded a diverse range of agonists and antagonists. mdpi.comresearchgate.netnih.gov

Non-Peptide Agonists: A notable success in this area is the quinazolinone derivative Quin-C1 , which was identified through library screening and found to be a highly selective agonist for FPR2. mdpi.com Other chemical classes, including benzimidazole (B57391) and pyridazinone-based compounds, have also been identified as FPR1 agonists, though often with lower potency. mdpi.com

Peptide and Non-Peptide Antagonists: Rational design and library screening have also produced potent antagonists. The hexapeptide WRWWWW (WRW⁴) is a potent antagonist of FPR2 and was the first identified antagonist for FPR3. mdpi.com In the realm of non-peptide antagonists, various small molecules have been developed that can block the action of formylated peptides and other FPR agonists. portico.org

Methodological Approaches in For Met Val Oh Research

In Vitro Receptor Binding Assays

In vitro binding assays are fundamental for quantifying the affinity of a ligand, such as For-Met-Val-OH, for its receptor, primarily Formyl Peptide Receptor 1 (FPR1). These assays measure the direct interaction between the peptide and the receptor, typically using membrane preparations from cells that express the receptor of interest. The data generated, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), are critical for understanding the peptide's potency at the molecular level.

Radioligand binding assays are a classic and highly sensitive method for characterizing ligand-receptor interactions. umich.edu These studies utilize a radioactively labeled ligand of known high affinity to quantify the number of receptors (Bₘₐₓ) and their affinity (Kₔ). umich.edu In the context of this compound, competitive binding assays are most common.

In this setup, a constant concentration of a radiolabeled FPR agonist, typically [³H]fMLF, is incubated with cell membranes containing FPR1. portlandpress.com Simultaneously, varying concentrations of the unlabeled competitor ligand, this compound, are added. This compound competes with the radioligand for binding to the receptor. The concentration of this compound that displaces 50% of the bound radioligand is determined as the IC₅₀ value. This value can be converted to an affinity constant (Kᵢ), which reflects the intrinsic affinity of this compound for the receptor. While specific Kᵢ values for this compound are not widely published, structure-activity relationship studies on a range of N-formyl peptides have established that a bulky, hydrophobic amino acid at the third position (like phenylalanine in fMLF) is optimal for high-affinity binding to FPR1. nih.gov

Table 1: Comparative Receptor Binding Affinity for FPR1

| Compound | Receptor | Radioligand Used | Binding Affinity (Kᵢ) |

|---|---|---|---|

| fMLF | FPR1 | [³H]fMLF | ~38 nM |

This table presents data for the well-characterized ligand fMLF for comparative purposes.

As an alternative to radioactivity, fluorescence-based assays offer a safer and often higher-throughput method for studying ligand binding. These assays can rely on several principles, including fluorescence polarization (FP) and Förster resonance energy transfer (FRET). nih.gov

A common approach involves using a fluorescently labeled formyl peptide, such as N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys–fluorescein (fNLFNYK-fluorescein). portlandpress.comaai.org In a fluorescence polarization assay, this small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to the much larger receptor protein, its rotation slows dramatically, leading to a high polarization signal. To determine the binding affinity of this compound, it would be used as a competitor in this system. Increasing concentrations of this compound would displace the fluorescent peptide from the receptor, causing a decrease in fluorescence polarization. The IC₅₀ can be determined from the resulting dose-response curve. Another method involves spectrofluorometric analysis where the quenching of a fluorescent peptide's signal upon binding to its receptor on permeabilized neutrophils can be measured continuously. nih.gov

Radioligand Binding Studies

Cell-Based Functional Assays for Receptor Activation

While binding assays confirm a physical interaction, cell-based functional assays are essential to determine if this binding event translates into a biological response. biorxiv.org These assays measure downstream signaling events that occur within the cell after the ligand activates the receptor. For G protein-coupled receptors like FPRs, common functional readouts include changes in intracellular calcium concentration, receptor internalization, and chemotaxis.

Activation of FPR1 by an agonist like this compound leads to the activation of a heterotrimeric G-protein, which in turn activates Phospholipase C. nih.gov This enzyme cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. nih.gov

This transient increase in intracellular Ca²⁺ is a hallmark of FPR activation and can be readily measured. portlandpress.com The standard method involves pre-loading cells (such as neutrophils or transfected cell lines like HL-60) with a calcium-sensitive fluorescent dye, like Fluo-4 AM or Fura-2 AM. aai.orgnih.gov Upon binding Ca²⁺, the dye's fluorescence intensity increases significantly. By stimulating the cells with varying concentrations of this compound and measuring the peak fluorescence with a plate reader or flow cytometer, a dose-response curve can be generated. From this curve, the half-maximal effective concentration (EC₅₀), a key measure of the agonist's potency, is calculated.

Table 2: Comparative Potency in Calcium Mobilization

| Compound | Cell Type | Assay Principle | Potency (EC₅₀) |

|---|---|---|---|

| fMLF | Human Neutrophils | Fluo-4 fluorescence | ~1-10 nM portlandpress.comaai.org |

This table presents data for the well-characterized ligand fMLF for comparative purposes.

Upon sustained stimulation by an agonist, G protein-coupled receptors are typically removed from the cell surface via endocytosis, a process known as internalization or trafficking. mdpi.comresearchgate.net This mechanism serves to desensitize the cell to further stimulation and is a direct functional consequence of ligand binding. mdpi.com

The internalization of FPRs in response to this compound can be monitored in several ways. One common method is to use a fluorescently labeled ligand (e.g., a fluorescein-conjugated formyl peptide) and incubate it with cells at 37°C to allow for internalization. aai.org The amount of fluorescence remaining on the cell surface versus the amount inside the cell can be quantified using techniques like flow cytometry or high-content imaging systems. aai.org Alternatively, cells can be stained with a fluorescently labeled antibody that recognizes an extracellular epitope of the receptor. After stimulation with an unlabeled agonist like this compound, the loss of the surface fluorescence signal is measured as the receptors are internalized. Studies have shown that agonists induce rapid internalization of FPR1. biorxiv.org

Chemotaxis, the directed migration of cells along a chemical concentration gradient, is the primary physiological function of formyl peptides. frontiersin.org The mechanism involves the cell sensing a gradient of a chemoattractant, such as this compound, through its FPRs. This polarized receptor activation triggers a cascade of intracellular signaling that leads to the reorganization of the actin cytoskeleton, resulting in cell polarization and directional movement toward the source of the chemoattractant.

The most common in vitro method for measuring chemotaxis is the Boyden chamber assay. sigmaaldrich.com This apparatus consists of two compartments separated by a microporous membrane. A suspension of leukocytes (e.g., neutrophils) is placed in the upper chamber, and a solution containing the chemoattractant (this compound) is placed in the lower chamber. Cells migrate through the pores in the membrane toward the chemoattractant gradient. After an incubation period, the number of cells that have migrated to the lower side of the membrane is quantified. Early studies that tested a wide array of synthetic peptides identified N-formyl-methionyl-leucyl-phenylalanine (fMLF) as the most potent, with an effective dose for 50% of maximal response (ED₅₀) in the sub-nanomolar range. nih.gov Peptides with other amino acids, including valine, were found to be active but generally less potent. nih.gov

Table 3: Comparative Efficacy in Neutrophil Chemotaxis

| Compound | Assay | Efficacy (ED₅₀) |

|---|---|---|

| fMLF | Boyden Chamber | ~0.07 nM nih.gov |

This table presents data for the well-characterized ligand fMLF for comparative purposes.

Receptor Internalization Studies

Biochemical and Biophysical Characterization Techniques

The characterization of this compound involves a suite of techniques aimed at elucidating its three-dimensional structure and its interactions with biological targets, primarily the formyl peptide receptors (FPRs). wikipedia.orgmdpi.com

Spectroscopic techniques are crucial for determining the three-dimensional shape or conformation of peptides like this compound, which dictates their biological activity.

X-ray Crystallography : This technique provides high-resolution structural information in the solid state. A study on this compound revealed that in its crystalline form, the peptide adopts a nearly planar, extended conformation and forms a parallel β-sheet structure. nih.gov This is a notable finding, as antiparallel sheets are more common. The study provided precise bond angles and lengths, showing the peptide backbone is nearly planar and the methionine side chain is not in a simple zig-zag conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the premier tool for studying peptide conformation and flexibility in solution, which is more representative of the biological environment. ripublication.com For N-formyl peptides like fMLP, solid-state NMR has been used to determine molecular conformation by measuring multiple distance and angular restraints. mdpi.com In solution, 1H-NMR can be used to study intramolecular hydrogen bonds by observing the temperature dependence of amide (NH) proton chemical shifts, providing insights into folded versus extended structures. ripublication.com

Circular Dichroism (CD) and Infrared (IR) Spectroscopy : These methods provide information about the secondary structure of peptides. IR studies on fMLP analogs have provided evidence for the presence of specific types of hydrogen bonds and extended conformations in solution. nih.gov CD spectroscopy can indicate conformational flexibility and the presence of ordered structures like β-turns or sheets. nih.gov

Table 1: Crystallographic Data for this compound

This table summarizes key parameters from the X-ray diffraction study of N-formyl-L-methionyl-L-valine. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₂₀N₂O₄S |

| Molecular Weight | 276.3 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Peptide Bond Angle (ω) | 174.6° (nearly planar) |

| Methionine Torsion (ψ₁) | 131.8° |

| Valine Torsion (φ₂) | -139.9° |

| Structure | Parallel β-sheet |

Surface Plasmon Resonance (SPR) is a label-free, real-time technique used to measure the kinetics of binding between a ligand (like this compound) and a macromolecule, such as its receptor. nih.govcytivalifesciences.com In this method, one molecule (e.g., the receptor) is immobilized on a sensor chip, and the other molecule (the analyte) flows over the surface. core.ac.uk Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass change. nih.gov

The resulting data, presented in a sensorgram, allows for the calculation of key kinetic parameters:

Association rate constant (kₐ) : The rate at which the peptide binds to its receptor.

Dissociation rate constant (kₔ) : The rate at which the peptide-receptor complex falls apart.

Equilibrium dissociation constant (Kₔ) : A measure of binding affinity, calculated as kₔ/kₐ. A lower Kₔ indicates a higher affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of a complete thermodynamic profile of the interaction in a single experiment. wikipedia.org In an ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a sample cell containing the receptor protein. malvernpanalytical.com

The heat changes measured allow for the direct calculation of:

Binding Affinity (Kₐ or Kₔ) : The strength of the interaction.

Stoichiometry (n) : The ratio of peptide to receptor in the complex.

Enthalpy Change (ΔH) : The heat released or absorbed upon binding.

Entropy Change (ΔS) : The change in disorder of the system upon binding. sciengine.com

These thermodynamic parameters provide deep insights into the forces driving the binding interaction (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net For instance, ITC studies on calmodulin, a calcium-binding protein, have dissected the enthalpy-driven interactions with peptide ligands. sciengine.com This methodology is directly applicable to understanding the forces that govern the binding of this compound to its receptors.

Table 2: Parameters Determined by Biophysical Techniques

This table outlines the key parameters obtained from SPR and ITC for analyzing peptide-receptor interactions.

| Technique | Parameters Measured | Information Provided |

| Surface Plasmon Resonance (SPR) | kₐ (on-rate), kₔ (off-rate), Kₔ (affinity) | Kinetics of the binding interaction (how fast it binds and unbinds) |

| Isothermal Titration Calorimetry (ITC) | Kₔ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy) | Thermodynamics of the binding interaction (the forces driving the binding) |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Enzyme Activity Assays related to this compound Metabolism

N-formyl peptides in bacteria, mitochondria, and chloroplasts have an N-terminal N-formylmethionine (fMet). wikipedia.org The metabolism of these peptides involves enzymatic processes that remove this initial residue. The key enzymes involved are peptide deformylase (PDF), which removes the formyl group, and methionine aminopeptidase (B13392206) (MetAP), which then cleaves the methionine residue. wikipedia.org The N-terminal fMet can also act as a signal for protein degradation. microbialcell.com

Enzyme activity assays are essential to study the rate and efficiency of these metabolic processes. For example, to study the deformylation of this compound, one could:

Incubate this compound with purified peptide deformylase.

Monitor the reaction over time by taking samples.

Use techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry to separate and quantify the substrate (this compound) and the product (Met-Val-OH). The rate of product formation provides a measure of the enzyme's activity. Similar assays can be designed for peptidases that may further cleave the Met-Val dipeptide. Assays for enzymes activated by formyl peptides, such as phospholipase C, are also critical for understanding downstream signaling. nih.gov

Gene Expression and Proteomic Analysis Techniques

When cells like neutrophils or macrophages are exposed to N-formyl peptides, they initiate complex signaling cascades that alter their behavior and function. nih.govaai.org These changes are underpinned by large-scale changes in gene and protein expression.

Gene Expression Analysis : Techniques like quantitative PCR (qPCR) and RNA sequencing (RNA-Seq) are used to measure changes in messenger RNA (mRNA) levels in response to peptide stimulation. For instance, studies have shown that bacterial products like lipopolysaccharide (LPS) can increase the expression of the FPR1 gene in macrophages and neutrophils, making them more sensitive to formyl peptides. aai.org Similarly, stimulating schwannoma cells with fMLP leads to increased expression of both Fpr2 and Toll-like receptor 9 (TLR9). nih.gov These studies often involve treating cells with the peptide for various times and at different concentrations and then measuring the mRNA levels of specific genes of interest, such as those for inflammatory cytokines or the receptors themselves. nih.govplos.org

Proteomic Analysis : Proteomics involves the large-scale study of proteins. Techniques like Western blotting and mass spectrometry are used to analyze changes in protein levels and post-translational modifications (like phosphorylation) after cells are stimulated with a peptide like this compound. For example, Western blot analysis has been used to show that fMLP stimulation can increase the levels of key signaling proteins (p-NFκB, p-p38) and inflammatory cytokines (IL-6) in schwannoma cells. nih.gov It has also been used to show that FPR stimulation in fibroblasts leads to the upregulation of proteins involved in producing reactive oxygen species (ROS), such as gp91ᵖʰᵒˣ and p67ᵖʰᵒˣ. frontiersin.org These analyses help map the specific signaling pathways activated by the peptide. nih.gov

Compound Name Reference

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-formyl-L-methionyl-L-valine |

| fMLP or fMet-Leu-Phe | N-formyl-L-methionyl-L-leucyl-L-phenylalanine |

| Met-Val-OH | L-methionyl-L-valine |

| For-Met or fMet | N-formyl-L-methionine |

Theoretical and Computational Studies on For Met Val Oh

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. academie-sciences.fr For For-Met-Val-OH, these studies focus on its interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the immune response. wikipedia.org Humans have three such receptors: FPR1, FPR2, and FPR3. wikipedia.orgguidetopharmacology.org

Docking simulations predict that the binding of formyl peptides is highly specific. The N-formyl group on the methionine residue is crucial for activity. researchgate.net Studies on the closely related and potent agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLP), have identified key amino acid residues within the receptor's binding pocket that are critical for interaction. researchgate.netingentaconnect.com These insights are largely transferable to this compound. For instance, research has highlighted that residues Arg-84 and Lys-85 in the first extracellular loop of the FPR play a major role in ligand-binding activity. nih.gov It is proposed that these charged residues act as important "contacts" for the ligand, a process that may not be strictly dependent on a defined secondary structure of the receptor's loop. nih.gov Additionally, other residues like Arg163 have been implicated in stabilizing the ligand-receptor interaction. wikipedia.org

The binding affinity, often expressed as a binding free energy (kcal/mol), is calculated to quantify the strength of the interaction. academie-sciences.fr These computational predictions are fundamental for understanding the initial recognition step between the peptide and its cellular target.

Table 1: Key Predicted Interactions in Formyl Peptide Receptor (FPR) Binding

| Receptor Residue | Location in FPR | Predicted Role in Interaction | Reference |

|---|---|---|---|

| Arg-84 | First N-terminal extracellular loop | Major role in ligand-binding; acts as a key "contact" point. | nih.gov |

| Lys-85 | First N-terminal extracellular loop | Essential for ligand binding, alongside Arg-84. | nih.gov |

| Arg-163 | Second extracellular loop | May interact with the ligand binding pocket to stabilize the complex. | wikipedia.org |

Molecular Dynamics Simulations of this compound and Receptor Complexes

Simulations typically run for nanoseconds, tracking the trajectory of the peptide within the receptor's binding site. aip.org Key parameters are analyzed to assess the stability of the complex, including the Root Mean Square Deviation (RMSD) of the peptide's position from its initial docked pose. A low and stable RMSD value over the simulation time suggests a stable binding mode. nih.gov The Root Mean Square Fluctuation (RMSF) is calculated for individual residues to identify flexible regions of the peptide or the receptor during the interaction. nih.gov

Furthermore, MD simulations can be used to analyze the persistence of specific interactions, such as hydrogen bonds, between the peptide and the receptor. scispace.com The Radius of Gyration (Rg) can also be monitored to understand how the compactness of the peptide-receptor complex changes over time. nih.gov These detailed analyses reveal the dynamic nature of the binding event and can highlight allosteric effects or induced-fit mechanisms.

Table 2: Typical Parameters Analyzed in MD Simulations of Peptide-Receptor Complexes

| Parameter | Description | Insight Provided | Reference |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. | nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each individual residue from its average position. | Identifies flexible or rigid regions within the protein and ligand. | nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein-ligand complex. | Indicates conformational changes, folding, or unfolding events. | nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Determines the stability of key interactions predicted by docking. | scispace.com |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a fundamental understanding of their structure and reactivity. nih.gov Methods like Density Functional Theory (DFT) are used to study the electronic structure of this compound and its constituent parts. researchgate.netnih.gov

These calculations can determine the molecule's optimized geometry and analyze its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net